

## Avacopan: Application Notes and Protocols for Ex Vivo Human Neutrophil Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Avacopan** (TAVNEOS®), a selective C5a receptor (C5aR) antagonist, in ex vivo studies involving human neutrophils. This document details the mechanism of action of **Avacopan**, protocols for key neutrophil function assays, and expected quantitative outcomes.

### Introduction

**Avacopan** is an orally administered small molecule that acts as a selective antagonist of the complement C5a receptor (C5aR, also known as CD88).[1] By blocking the interaction between the potent pro-inflammatory mediator C5a and its receptor on neutrophils, **Avacopan** effectively inhibits downstream signaling pathways that lead to neutrophil activation, migration, and effector functions.[2][3][4] This targeted mechanism makes **Avacopan** a valuable tool for studying the role of the C5a/C5aR axis in neutrophil-mediated inflammatory processes and for the development of novel anti-inflammatory therapeutics. **Avacopan** is approved for the adjunctive treatment of severe active anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis.[2][5][6]

### **Mechanism of Action**

The complement system, a crucial component of innate immunity, can become dysregulated in various inflammatory diseases, leading to excessive C5a production. C5a binding to C5aR on neutrophils triggers a cascade of intracellular events, including:



- Chemotaxis: Directed migration of neutrophils to sites of inflammation.
- Degranulation: Release of cytotoxic enzymes, such as elastase and myeloperoxidase (MPO), and other pro-inflammatory mediators from intracellular granules.
- Respiratory Burst: Production of reactive oxygen species (ROS) through the activation of NADPH oxidase.
- Upregulation of Adhesion Molecules: Increased expression of molecules like CD11b, facilitating neutrophil adhesion to the endothelium.

**Avacopan**, by competitively inhibiting C5a binding to its receptor, effectively abrogates these C5a-mediated pro-inflammatory responses in neutrophils.[2][3][7]

## Data Presentation: Efficacy of Avacopan in Ex Vivo Human Neutrophil Assays

The following table summarizes the quantitative data on the inhibitory effects of **Avacopan** on various human neutrophil functions stimulated by C5a.



| Neutrophil<br>Function                         | Assay Type                                         | Stimulant | Avacopan IC50                                                                   | Key Findings<br>& References                                                                                                                       |
|------------------------------------------------|----------------------------------------------------|-----------|---------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|
| Chemotaxis                                     | Boyden<br>Chamber/Transw<br>ell Assay              | C5a       | 1.7 nM                                                                          | Avacopan potently inhibits C5a-mediated neutrophil migration in freshly isolated human whole blood.                                                |
| Degranulation<br>(Elastase<br>Release)         | Fluorometric<br>Assay                              | C5a       | Not explicitly found, but potent inhibition is expected based on its mechanism. | Studies confirm Avacopan blocks C5a-induced degranulation. For a similar C5aR antagonist, an IC50 in the low nanomolar range would be anticipated. |
| Reactive Oxygen<br>Species (ROS)<br>Production | Cytochrome c Reduction/Lumin ol Chemiluminesce nce | C5a       | Not explicitly found, but potent inhibition is expected.                        | Avacopan is known to block C5a-induced ROS production. Potent inhibition in the low nanomolar range is expected.                                   |
| Upregulation of<br>CD11b                       | Flow Cytometry                                     | C5a       | Not explicitly found, but potent inhibition is expected.                        | Avacopan blocks C5a-induced upregulation of CD11b on neutrophils.                                                                                  |



# Mandatory Visualizations Signaling Pathway of C5aR and Inhibition by Avacopan



Click to download full resolution via product page

Caption: C5aR signaling cascade and its inhibition by Avacopan.

# Experimental Workflow for Ex Vivo Human Neutrophil Studies with Avacopan





Click to download full resolution via product page

Caption: Workflow for assessing Avacopan's effect on neutrophils.





## Logical Relationship of Avacopan's Mechanism to Anti-Inflammatory Effect



Click to download full resolution via product page

Caption: **Avacopan**'s mechanism leading to reduced inflammation.

### **Experimental Protocols**

# Protocol 1: Isolation of Human Neutrophils from Peripheral Blood

This protocol describes a standard method for isolating human neutrophils from whole blood using density gradient centrifugation, which typically yields a purity of >95%.

#### Materials:

Anticoagulated (e.g., with EDTA or heparin) whole human blood



- Dextran T500 solution (e.g., 3% in 0.9% NaCl)
- Ficoll-Paque PLUS or equivalent density gradient medium
- Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
- Red Blood Cell (RBC) Lysis Buffer (e.g., 0.15 M NH4Cl, 10 mM KHCO3, 0.1 mM EDTA)
- Phosphate Buffered Saline (PBS)
- Trypan blue solution
- Sterile conical tubes (15 mL and 50 mL)
- Serological pipettes
- Centrifuge

- Red Blood Cell Sedimentation:
  - Dilute the whole blood 1:1 with Dextran T500 solution in a 50 mL conical tube.
  - Invert the tube gently to mix and let it stand at room temperature for 30-45 minutes to allow erythrocytes to sediment.
- Leukocyte-Rich Plasma Collection:
  - Carefully collect the upper leukocyte-rich plasma layer and transfer it to a new 50 mL conical tube.
- Density Gradient Centrifugation:
  - Slowly and carefully layer the leukocyte-rich plasma over an equal volume of Ficoll-Paque in a new conical tube. Avoid mixing the layers.
  - Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.



- · Neutrophil Layer Collection:
  - After centrifugation, you will observe distinct layers. Aspirate and discard the top layers (plasma and mononuclear cells).
  - Carefully collect the neutrophil layer, which is typically found above the red blood cell pellet.
- · Red Blood Cell Lysis:
  - Resuspend the collected neutrophils in RBC Lysis Buffer and incubate for 5-10 minutes on ice to lyse any contaminating red blood cells.
  - Stop the lysis by adding an excess of HBSS.
- Washing:
  - Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
  - Discard the supernatant and resuspend the neutrophil pellet in HBSS.
  - Repeat the wash step twice.
- Cell Counting and Viability:
  - Resuspend the final neutrophil pellet in an appropriate buffer for your downstream assay (e.g., HBSS with Ca2+/Mg2+).
  - Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.

# Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of neutrophils to migrate along a chemotactic gradient.

Materials:



- Isolated human neutrophils (resuspended in HBSS with 0.1% BSA)
- Avacopan (in a suitable vehicle, e.g., DMSO)
- Recombinant human C5a (chemoattractant)
- Boyden chamber or 24-well Transwell inserts (3-5 μm pore size)
- Calcein-AM or other suitable fluorescent dye
- Fluorescence plate reader

- Preparation of Chemoattractant:
  - Prepare serial dilutions of C5a in HBSS with 0.1% BSA in the lower wells of the Boyden chamber or 24-well plate. Include a buffer-only control (spontaneous migration).
- Cell Treatment:
  - Pre-incubate the isolated neutrophils with various concentrations of Avacopan or vehicle control for 15-30 minutes at 37°C.
- Assay Setup:
  - Add the pre-treated neutrophil suspension to the upper chamber of the Transwell inserts.
- Incubation:
  - Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
- Quantification of Migration:
  - After incubation, remove the inserts.
  - Quantify the number of migrated cells in the lower chamber. This can be done by lysing
    the cells and measuring a cellular component (e.g., using a CyQuant assay) or by prelabeling the cells with a fluorescent dye like Calcein-AM and measuring fluorescence.



### Data Analysis:

- Calculate the percentage of migrating cells for each condition relative to the C5a-only control.
- Determine the IC50 of Avacopan by plotting the percentage inhibition against the log of Avacopan concentration.

# Protocol 3: Neutrophil Degranulation Assay (Elastase Release)

This assay quantifies the release of elastase, a primary granule enzyme, from activated neutrophils.

#### Materials:

- Isolated human neutrophils (resuspended in HBSS with Ca2+/Mg2+)
- Avacopan
- Recombinant human C5a
- Cytochalasin B (optional, to enhance degranulation)
- Fluorogenic elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4methylcoumarin)
- Fluorescence plate reader

- Cell Treatment:
  - Pre-incubate neutrophils with various concentrations of Avacopan or vehicle control for 15-30 minutes at 37°C.
  - (Optional) Add Cytochalasin B (e.g., 5 μg/mL) for the last 5 minutes of pre-incubation.



#### Stimulation:

- Add C5a to the neutrophil suspension to induce degranulation. Include an unstimulated control.
- Incubate at 37°C for 30-60 minutes.
- Assay Termination:
  - Stop the reaction by placing the plate on ice and centrifuging at 400 x g for 5 minutes to pellet the cells.
- Measurement of Elastase Activity:
  - Transfer the supernatants to a new plate.
  - Add the fluorogenic elastase substrate to each well.
  - Incubate at 37°C and measure the fluorescence at appropriate excitation/emission wavelengths over time.
- Data Analysis:
  - Calculate the rate of substrate cleavage, which is proportional to the elastase activity.
  - Express the results as a percentage of the C5a-stimulated control and determine the IC50 of Avacopan.

# Protocol 4: Reactive Oxygen Species (ROS) Production Assay (Cytochrome c Reduction)

This assay measures the production of superoxide (O2-), a primary ROS, by monitoring the reduction of cytochrome c.

### Materials:

Isolated human neutrophils (resuspended in HBSS with Ca2+/Mg2+)



### Avacopan

- Recombinant human C5a
- Cytochrome c
- Superoxide dismutase (SOD) as a control
- Spectrophotometer or plate reader capable of measuring absorbance at 550 nm

- Cell Treatment:
  - Pre-incubate neutrophils with various concentrations of Avacopan or vehicle control for 15-30 minutes at 37°C.
- · Assay Setup:
  - In a 96-well plate, add the pre-treated neutrophils.
  - Add cytochrome c to each well.
  - For control wells, add SOD to confirm that the measured reduction is specific to superoxide.
- Stimulation:
  - Initiate the reaction by adding C5a.
- Measurement:
  - Immediately begin measuring the change in absorbance at 550 nm over time (kinetic reading) or after a fixed incubation period (e.g., 15-30 minutes) at 37°C.
- Data Analysis:
  - Calculate the amount of superoxide produced using the extinction coefficient for reduced cytochrome c.



 Determine the percentage inhibition of ROS production by **Avacopan** compared to the C5a-stimulated control and calculate the IC50.

### Conclusion

**Avacopan** is a potent and selective inhibitor of C5aR-mediated human neutrophil functions. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of **Avacopan** and other C5aR antagonists on neutrophil biology ex vivo. These studies are essential for understanding the role of the C5a/C5aR axis in inflammatory diseases and for the preclinical evaluation of novel therapeutics targeting this pathway.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AVACOPAN: A New Adjunctive Therapy for Antineutrophil Cytoplasmic Antibody-Associated Vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Measurement of Oxidative Burst in Neutrophils PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avacopan in Anti-Neutrophil Cytoplasmic Autoantibodies—Associated Vasculitis in a Real-World Setting PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avacopan in the treatment of relapsing polychondritis with myeloperoxidase-antineutrophil cytoplasmic antibody associated vasculitis: A case report PMC [pmc.ncbi.nlm.nih.gov]
- 7. lambris.com [lambris.com]
- To cite this document: BenchChem. [Avacopan: Application Notes and Protocols for Ex Vivo Human Neutrophil Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605695#avacopan-for-ex-vivo-human-neutrophil-studies]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com